1-(5-Bromobenzo[b]thiophen-3-yl)ethanone
Overview
Description
1-(5-Bromobenzo[b]thiophen-3-yl)ethanone is a chemical compound with the molecular formula C10H7BrOS and a molecular weight of 255.13 g/mol . It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur.
Preparation Methods
The synthesis of 1-(5-Bromobenzo[b]thiophen-3-yl)ethanone typically involves the bromination of benzo[b]thiophene followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetylation step . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromobenzo[b]thiophen-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura cross-coupling reactions using phenylboronic acid or 3-thienylboronic acid in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers under appropriate conditions.
Acylation and Alkylation: The ethanone group can participate in acylation and alkylation reactions to form various derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromobenzo[b]thiophen-3-yl)ethanone has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including potential drugs for treating infections and cancer.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It acts as a building block for synthesizing more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(5-Bromobenzo[b]thiophen-3-yl)ethanone depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or binding to specific receptors to elicit a biological response .
Comparison with Similar Compounds
1-(5-Bromobenzo[b]thiophen-3-yl)ethanone can be compared with other benzo[b]thiophene derivatives, such as:
- 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone
- 1-(5-Methylbenzo[b]thiophen-3-yl)ethanone
- 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone
These compounds share similar structures but differ in their substituents, which can significantly impact their chemical reactivity and applications.
Properties
IUPAC Name |
1-(5-bromo-1-benzothiophen-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGMTUHYELTYEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347095 | |
Record name | 1-(5-Bromo-1-benzothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-63-8 | |
Record name | 1-(5-Bromo-1-benzothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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